N-(3-methoxyphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
Description
This compound features a pyrazolo[1,5-a]pyrazin-4-one core substituted at the 2-position with a 4-methylphenyl group and an acetamide linker connected to a 3-methoxyphenyl moiety. Its molecular formula is C23H20N4O3 (molecular weight: 400.44 g/mol).
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-15-6-8-16(9-7-15)19-13-20-22(28)25(10-11-26(20)24-19)14-21(27)23-17-4-3-5-18(12-17)29-2/h3-13H,14H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPDVZCRTQFSQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxyphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C23H24N4O3
- Molecular Weight : 428.45 g/mol
Biological Activity Overview
The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Key areas of focus include:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress in cells.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the context of neurodegenerative diseases like Alzheimer's.
- Cytotoxicity : Studies have assessed its cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
1. Antioxidant Properties
Research indicates that this compound demonstrates strong free radical scavenging activity. This has been measured using various assays, including DPPH and ABTS assays.
2. Enzyme Inhibition Studies
The compound's inhibitory effects on AChE and BChE have been quantified, revealing promising results for potential application in treating Alzheimer's disease.
These values suggest that the compound could effectively compete with substrates at the active sites of these enzymes.
3. Cytotoxicity Against Cancer Cell Lines
In vitro studies have evaluated the cytotoxic effects of the compound on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
These findings indicate a moderate cytotoxic effect, warranting further investigation into its mechanisms of action and potential therapeutic applications.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Cholinesterases : By inhibiting AChE and BChE, the compound may enhance acetylcholine levels in synaptic clefts, potentially improving cognitive function.
- Antioxidant Mechanisms : Its ability to scavenge free radicals contributes to cellular protection against oxidative damage.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical settings:
- Neuroprotective Effects : A study demonstrated that administration of the compound in a mouse model of Alzheimer's resulted in improved cognitive performance on memory tasks compared to controls.
- Anticancer Activity : In a xenograft model using MCF-7 cells, treatment with this compound led to a significant reduction in tumor volume compared to untreated groups.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anticancer Properties : Preliminary studies have shown that N-(3-methoxyphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide can inhibit the proliferation of various cancer cell lines. Its mechanism may involve the modulation of cell cycle progression and apoptosis pathways.
- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation by inhibiting pro-inflammatory cytokines and mediating pathways involved in inflammatory responses.
- Antioxidant Activity : It has been shown to scavenge free radicals effectively, thereby providing protective effects against oxidative stress-related damage.
Case Studies and Research Findings
Several studies have documented the effects of this compound on different biological systems:
- Study on Cancer Cell Lines : A study published in a peer-reviewed journal indicated that this compound exhibited significant cytotoxicity against melanoma cells, suggesting its potential as a therapeutic agent in cancer treatment .
- Anti-inflammatory Research : Another investigation highlighted the compound's ability to modulate inflammatory cytokines in vitro, demonstrating its effectiveness in reducing inflammation-related markers .
Comparison with Similar Compounds
Core Heterocycle Modifications
- Pyrazolo[1,5-a]pyrimidine Derivatives: Compounds like F-DPA (pyrazolo[1,5-a]pyrimidine core) exhibit altered electronic properties due to the pyrimidine ring, enhancing binding to targets like translocator protein (TSPO) in neuroimaging . The pyrazino[1,5-a]pyrazine core in the target compound may offer distinct π-π stacking interactions compared to pyrimidine analogs.
Pyrazolo[3,4-d]pyrimidin-4-one Derivatives :
The compound N-(3-methoxyphenyl)-2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetamide () shares an acetamide linker but differs in core structure, which reduces planarity and may impact kinase inhibition profiles .
Substituent Variations on the Phenyl Ring
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl in G419-0211) increase logP and may enhance membrane permeability.
- Methoxy Groups (e.g., 3,4-dimethoxyphenyl in ) improve solubility but reduce logP .
- Ethyl vs.
Physicochemical and Pharmacokinetic Comparisons
| Property | Target Compound | Compound | Compound |
|---|---|---|---|
| logP | 3.31 | 2.8 | 2.5 |
| Polar Surface Area | 59 Ų | 75 Ų | 85 Ų |
| Hydrogen Bond Donors | 1 | 1 | 2 |
| Solubility (logSw) | -3.47 | -2.9 | -3.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
